3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine 3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17468055
InChI: InChI=1S/C16H17N5/c17-13-5-3-12(4-6-13)14-10-20-16-15(18-7-8-21(14)16)19-9-11-1-2-11/h3-8,10-11H,1-2,9,17H2,(H,18,19)
SMILES:
Molecular Formula: C16H17N5
Molecular Weight: 279.34 g/mol

3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine

CAS No.:

Cat. No.: VC17468055

Molecular Formula: C16H17N5

Molecular Weight: 279.34 g/mol

* For research use only. Not for human or veterinary use.

3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine -

Specification

Molecular Formula C16H17N5
Molecular Weight 279.34 g/mol
IUPAC Name 3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine
Standard InChI InChI=1S/C16H17N5/c17-13-5-3-12(4-6-13)14-10-20-16-15(18-7-8-21(14)16)19-9-11-1-2-11/h3-8,10-11H,1-2,9,17H2,(H,18,19)
Standard InChI Key ZHLWYBYFCGMDDN-UHFFFAOYSA-N
Canonical SMILES C1CC1CNC2=NC=CN3C2=NC=C3C4=CC=C(C=C4)N

Introduction

3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine is a complex organic compound with the CAS number 2177267-37-5. It belongs to the class of imidazo[1,2-a]pyrazines, which are known for their diverse biological activities. This compound is primarily utilized in research settings and is not approved for use as a pharmaceutical or in food products .

Synthesis and Chemical Reactions

The synthesis of 3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine typically involves several steps, including the formation of the imidazo[1,2-a]pyrazine core and subsequent functionalization. Specific methods may vary depending on the desired purity and yield, but common techniques include controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Analytical Techniques

Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the reaction progress and confirm product identity.

Potential Applications

This compound has potential applications in medicinal chemistry due to its structural features that may confer biological activity. It may be used in research related to modulating signaling pathways involved in cell proliferation and survival.

Spectral Analysis

Relevant data from spectral analyses (such as infrared spectroscopy) can provide insights into functional groups present in the molecule.

Data Table: Comparison of Heterocyclic Compounds

CompoundCAS NumberMolecular FormulaPotential Use
3-(4-aminophenyl)-N-(cyclopropylmethyl)imidazo[1,2-a]pyrazin-8-amine2177267-37-5C16H17NMedicinal Chemistry Research
Imidazo[1,2-a]pyridine derivativesVariousVariousAntiviral, Other Therapeutic Uses
Triazolo[4,3-a]pyridine sulfonamidesVariousVariousAntimalarial

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator